N-Nitrosopipecolic acid
Description
N-Nitrosopipecolic acid (NPIC; CAS 4515-18-8) is a nitrosamino acid with the molecular formula C₆H₁₀N₂O₃ and a molecular weight of 158.16 g/mol . Structurally, it consists of a piperidine ring substituted with a carboxylic acid group and an N-nitroso moiety. NPIC is classified as a volatile nitrosamine, detectable in food products and tobacco .
NPIC is formed via nitrosation of pipecolic acid, a secondary amine, under acidic conditions or in the presence of nitrosating agents (e.g., nitrites) .
Properties
IUPAC Name |
1-nitrosopiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c9-6(10)5-3-1-2-4-8(5)7-11/h5H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGKTUVITPQPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021058 | |
| Record name | Nitrosopipecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4515-18-8, 30310-81-7 | |
| Record name | N-Nitrosopipecolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4515-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Nitrosopipecolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004515188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperidinecarboxylic acid, 1-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030310817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC109550 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109550 | |
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| Record name | Nitrosopipecolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitrosopiperidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N-NITROSOPIPECOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I550TQK | |
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Mechanism of Action
Target of Action
Nitrosamines, a class of compounds to which 1-nitrosopiperidine-2-carboxylic acid belongs, are known to induce tumors in various organs, including the lung, nasal cavity, esophagus, stomach, and more.
Biological Activity
N-Nitrosopipecolic acid (NPIC) is a nitrosamine compound that has garnered attention due to its potential biological activities and implications for human health. This article delves into its biological activity, including genotoxicity, carcinogenicity, and interactions with biological systems, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the chemical formula and is categorized as a nitrosamine. Nitrosamines are known for their diverse biological effects, primarily due to the presence of the nitroso group (-NO) which can undergo metabolic activation leading to the formation of reactive species capable of interacting with cellular macromolecules.
Genotoxicity and Carcinogenic Potential
Research has indicated that many N-nitroso compounds, including NPIC, may exhibit genotoxic properties. A comprehensive review of various nitrosamines suggests that NPIC does not exert significant genotoxic activity compared to other nitrosamines such as N-nitrosodimethylamine (NDMA) or N-nitrosodiethylamine (NDEA) . However, the potential for NPIC to induce DNA damage remains a concern due to the general behavior of nitrosamines in biological systems.
Case Studies
- Urinary Levels and Cancer Risk : A nested case-control study within a large cohort in Shanghai evaluated the relationship between urinary levels of nitroso compounds and gastric cancer risk. Although NPIC was not specifically highlighted, elevated levels of other nitroso compounds were associated with increased cancer risk, suggesting that similar mechanisms could be at play for NPIC .
- Tobacco Chewing Studies : Preliminary studies have shown increased endogenous nitrosation in individuals who chew tobacco mixed with lime, indicating that NPIC may form in vivo under certain dietary conditions . This raises questions about the dietary sources of nitrosamines and their implications for public health.
Biological Activity and Mechanisms
The biological activities attributed to NPIC are largely influenced by its nitroso group. The following mechanisms have been proposed:
- Nitric Oxide Release : Like other nitro compounds, NPIC may release nitric oxide () upon metabolic reduction. Nitric oxide is known to play roles in vasodilation and cellular signaling pathways . This activity could contribute positively to cardiovascular health but also poses risks if misregulated.
- Interaction with Proteins : The nitroso group can interact with nucleophilic sites on proteins, potentially leading to functional alterations or inhibition of enzyme activity. This dual role as both a pharmacophore and a toxicophore makes NPIC an interesting subject for further pharmacological studies .
Summary of Research Findings
Scientific Research Applications
Cancer Research and Toxicology
N-Nitrosopipecolic acid is primarily studied for its potential carcinogenic properties. Research indicates that NPIC can cause significant changes in biological systems, particularly in the lungs and gastrointestinal tract. In intraperitoneal lethal-dose studies conducted on mice, the compound demonstrated notable toxicity with an LD50 of 203 mg/kg, suggesting a risk of acute toxicity upon exposure .
Case Studies:
- Urinary Biomarkers : NPIC has been utilized as an internal standard in studies assessing urinary excretion of N-nitrosoproline (NPRO), which serves as a biomarker for exposure to nitrosamines. This method allows for the quantification of NPRO levels in urine samples, providing insights into dietary interventions aimed at reducing nitrosamine formation .
- Genotoxicity Assessments : Studies have shown that NPIC can form DNA adducts, which are critical indicators of genotoxic exposure. The detection of these adducts helps in understanding the mechanisms through which nitrosamines may contribute to carcinogenesis .
Analytical Chemistry
NPIC plays a significant role in analytical chemistry, particularly in the development and validation of methods for detecting nitrosamines. Its use as an internal standard facilitates accurate quantification of other nitrosamines in biological samples.
Analytical Methods:
- Gas Chromatography-Mass Spectrometry (GC-MS) : A reliable method for detecting NPIC and related compounds has been established using GC-MS. This technique allows for sensitive detection and quantification of nitrosamines at low concentrations, which is essential for epidemiological studies assessing exposure risks .
- Stable Isotope Dilution Assay : This method employs NPIC to enhance the accuracy of quantifying NPRO by compensating for variations in sample preparation and analysis. The use of isotopically labeled standards improves the precision of results obtained from complex biological matrices .
Dietary Studies and Public Health
The implications of NPIC extend to public health, particularly concerning dietary intake and the formation of nitrosamines from food sources. Research has indicated that certain dietary components can influence the formation of nitrosamines, including NPIC.
Dietary Interventions:
- Garlic Supplementation Studies : Investigations into garlic's role in inhibiting nitrosation processes have included measuring urinary excretion levels of NPRO and NPIC. These studies aim to determine whether garlic consumption can mitigate the formation of harmful nitrosamines from dietary nitrates .
- Risk Assessment : The European Food Safety Authority (EFSA) has conducted assessments regarding the presence of N-nitrosamines in food products, including NPIC. Understanding the dietary sources and potential health risks associated with these compounds is crucial for public health recommendations .
Comparison with Similar Compounds
(a) N-Nitrosoproline (NPRO)
- Molecular formula : C₅H₈N₂O₃ .
- Occurrence : Found in cured meats, tobacco, and fermented foods .
- Toxicity: Non-carcinogenic in animal studies but serves as a biomarker for endogenous nitrosation .
- Key difference : Unlike NPIC, NPRO lacks the piperidine ring, reducing its lipophilicity (logP: −1.3 vs. NPIC’s 0.7) .
(b) N-Nitrosoazetidine-4-carboxylic Acid (NAzCA)
(c) N-Nitrososarcosine (NSAR)
- Molecular formula : C₃H₆N₂O₃ .
- Occurrence : Present in tobacco and processed meats .
- Toxicity: Carcinogenic in multiple species .
- Key difference : NSAR lacks a cyclic structure, enhancing its volatility and bioavailability compared to NPIC .
Volatile vs. Non-Volatile Nitrosamines
Toxicity and Regulatory Status
Key Research Findings
Formation in Food : NPIC levels in sausages increase significantly when nitrate concentrations exceed 150 mg/kg. Antioxidants like ascorbate reduce NPIC formation but are less effective against volatile nitrosamines like NDMA .
Tobacco Products: NPIC is detected in smokeless tobacco at concentrations up to 11.56 μg/g, alongside carcinogens like NSAR and NAzCA .
Analytical Methods : NPIC is used as an internal standard in gas chromatography (GC) for quantifying volatile nitrosamines due to its stability .
Q & A
Basic Research Questions
Q. How can researchers optimize extraction methods to avoid artifact formation of NPIC during sample preparation?
- Methodological Answer : To prevent artifactual NPIC formation during extraction, add its precursor (pipecolic acid) to samples as a control. Use recovery studies at two spiking levels (e.g., 0.5 and 5 ng·g⁻¹) in high-fat matrices (e.g., sausages) to validate method accuracy. Monitor NPIC levels via targeted LC-MS/MS, ensuring no significant formation occurs during extraction steps .
Q. What analytical techniques are most reliable for quantifying NPIC in complex matrices like processed meat or tobacco smoke?
- Methodological Answer : Use gas chromatography with nitrogen-phosphorus detection (GC-NPD) for volatile nitrosamines, but prioritize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-volatile NPIC due to its higher sensitivity in lipid-rich matrices. Validate methods using matrix-matched calibration to account for ion suppression/enhancement effects .
Q. How do matrix effects influence NPIC detection in high-fat samples?
- Methodological Answer : High-fat content (e.g., 22% fat in sausages) increases matrix interference. Mitigate this by:
- Using isotopically labeled internal standards (e.g., ¹⁵N-NPIC) to correct recovery rates.
- Performing post-column infusion during LC-MS/MS to identify ion suppression zones.
Results from such protocols show NPIC recovery rates >85% in spiked studies .
Advanced Research Questions
Q. What experimental designs address contradictions in NPIC detection between environmental samples (e.g., tobacco smoke) and laboratory-controlled studies?
- Methodological Answer : Discrepancies arise from differing nitrosating agents (e.g., nitrite in tobacco vs. lab-grade reagents). Design comparative studies using:
- In situ models : Simulate tobacco combustion to replicate NPIC formation conditions (pH 4–5, presence of carboxylic acids).
- Controlled lab conditions : Vary nitrosating agents (e.g., sodium nitrite, nitrogen oxides) and secondary amines (pipecolic acid) to isolate formation pathways.
Cross-validate results with pyrolysis-GC-MS for tobacco-specific NPIC quantification .
Q. How can clustered data analysis improve reproducibility in NPIC toxicokinetic studies?
- Methodological Answer : Account for nested observations (e.g., repeated measurements in animal models) using mixed-effects models. For example:
- Fixed effects : Dose, exposure duration.
- Random effects : Inter-individual variability in metabolic rates.
Apply the Kenward-Roger approximation to adjust degrees of freedom in small-sample studies, as shown in clustered nitrosamine toxicity analyses .
Q. What statistical frameworks resolve conflicting data on NPIC carcinogenicity across in vitro vs. in vivo models?
- Methodological Answer : Use Bayesian meta-analysis to integrate heterogeneous datasets. Key steps:
- Prior selection : Base toxicity thresholds on structurally similar nitrosamines (e.g., NDMA).
- Likelihood function : Weight in vitro cytotoxicity (e.g., IC₅₀ in hepatic cells) against in vivo tumor incidence.
- Sensitivity analysis : Test robustness to publication bias using funnel plots and trim-and-fill methods.
This approach reconciles discrepancies by quantifying uncertainty in mechanistic pathways .
Methodological Recommendations
- For exploratory studies : Use hierarchical clustering of NPIC metabolic byproducts (e.g., pipecolic acid adducts) to identify novel biomarkers .
- For risk assessment : Follow EMA and APIC guidelines to design supplier questionnaires evaluating cross-contamination risks (e.g., shared equipment with amines) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
